molecular formula C11H22O2 B14261190 Butyl 3-methylhexanoate CAS No. 213458-34-5

Butyl 3-methylhexanoate

Cat. No.: B14261190
CAS No.: 213458-34-5
M. Wt: 186.29 g/mol
InChI Key: GTKBJPASOLCDLM-UHFFFAOYSA-N
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Description

Butyl 3-methylhexanoate is an organic compound with the molecular formula C11H22O2. It is an ester formed from butanol and 3-methylhexanoic acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 3-methylhexanoate can be synthesized through esterification, a reaction between an alcohol and a carboxylic acid. In this case, butanol reacts with 3-methylhexanoic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows:

C4H9OH+C7H14O2C11H22O2+H2O\text{C}_4\text{H}_9\text{OH} + \text{C}_7\text{H}_{14}\text{O}_2 \rightarrow \text{C}_{11}\text{H}_{22}\text{O}_2 + \text{H}_2\text{O} C4​H9​OH+C7​H14​O2​→C11​H22​O2​+H2​O

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-methylhexanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back into butanol and 3-methylhexanoic acid.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Transesterification: It can react with another alcohol to form a different ester and butanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Another alcohol in the presence of an acid or base catalyst.

Major Products Formed

Scientific Research Applications

Butyl 3-methylhexanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3-methylhexanoate involves its interaction with specific molecular targets. As an ester, it can be hydrolyzed by esterases, enzymes that break down esters into their corresponding alcohols and acids. This hydrolysis is crucial for its metabolism and excretion in biological systems .

Comparison with Similar Compounds

Butyl 3-methylhexanoate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

    Isopropyl butyrate: Used in perfumes and as a flavoring agent.

What sets this compound apart is its unique combination of butanol and 3-methylhexanoic acid, which gives it distinct properties and applications .

Properties

CAS No.

213458-34-5

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

butyl 3-methylhexanoate

InChI

InChI=1S/C11H22O2/c1-4-6-8-13-11(12)9-10(3)7-5-2/h10H,4-9H2,1-3H3

InChI Key

GTKBJPASOLCDLM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(C)CCC

Origin of Product

United States

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